3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate

Vue d'ensemble

Description

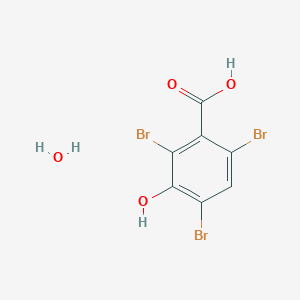

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is an organic compound with the molecular formula C7H3Br3O3·H2O. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms, and one hydrogen atom is replaced by a hydroxyl group. This compound is known for its use in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is typically synthesized through a multi-step process involving bromination and hydroxylation reactions. The synthesis begins with the bromination of benzoic acid in the presence of a brominating agent such as bromine or N-bromosuccinimide. This reaction introduces bromine atoms at the 2, 4, and 6 positions of the benzene ring. The resulting 2,4,6-tribromobenzoic acid is then subjected to hydroxylation under basic conditions, typically using sodium hydroxide, to introduce the hydroxyl group at the 3 position, forming 3-hydroxy-2,4,6-tribromobenzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The bromination and hydroxylation steps are carefully monitored, and the product is purified through crystallization or recrystallization techniques to obtain the monohydrate form.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

Oxidation: Formation of 3-oxo-2,4,6-tribromobenzoic acid.

Reduction: Formation of 3-hydroxybenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is utilized in several scientific research fields:

Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and bromine atoms play a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxy-2,4,6-triiodobenzoic acid: Similar structure but with iodine atoms instead of bromine.

3-Hydroxy-2,4,6-trichlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine.

2,4,6-Tribromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The combination of hydroxyl and bromine groups allows for specific interactions with enzymes and proteins, making it valuable in research applications .

Activité Biologique

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (TBHBA) is a halogenated benzoic acid derivative that has garnered interest in various fields of biological and chemical research. This compound is notable for its diverse biological activities, including applications in enzymatic assays and potential uses in nanotechnology.

- Molecular Formula : C7H5Br3O4

- Molecular Weight : 408.83 g/mol

- CAS Number : 14348-40-4

- Melting Point : 144-149 °C

- Solubility : Soluble in organic solvents, limited solubility in water.

Enzymatic Assays

One of the significant applications of TBHBA is in the enzymatic determination of cholesterol levels. Research has demonstrated that TBHBA can enhance the sensitivity of colorimetric assays for high-density lipoprotein (HDL) cholesterol:

- Cholesterol Measurement : TBHBA has been incorporated into enzymatic reagents to improve the detection of HDL cholesterol. A study indicated that the inclusion of TBHBA in a commercial reagent increased sensitivity fourfold, achieving a molar absorbance of approximately 29,000 for cholesterol detection .

- Kinetic Methods : Automated kinetic methods for measuring HDL cholesterol have also been developed using TBHBA, showcasing its utility in clinical chemistry .

Nanozyme Activity

Recent advancements have explored the use of TBHBA in nanotechnology, particularly in the synthesis of graphene derivatives. A one-pot synthesis technique utilizing TBHBA has shown promise for creating materials with biomolecular recognition and nanozyme activities . This application highlights TBHBA's versatility beyond traditional biochemical assays.

Toxicological Profile

While TBHBA is utilized in various research applications, its safety profile warrants consideration:

- Toxicity : The compound is classified as toxic if ingested and may cause skin and eye irritation . However, it has not been found to exhibit endocrine-disrupting properties according to current literature .

- Safety Measures : Standard laboratory safety protocols should be followed when handling TBHBA to minimize exposure risks.

Case Study 1: Cholesterol Assay Enhancement

A study published in Clinical Chemistry detailed the modifications made to a cholesterol oxidase reagent by incorporating TBHBA. The results indicated significant improvements in assay sensitivity, making it a valuable tool for clinical diagnostics .

| Parameter | Before TBHBA Inclusion | After TBHBA Inclusion |

|---|---|---|

| Sensitivity (molar absorbance) | ~7,250 | ~29,000 |

| Detection Limit | 0.5 mg/dL | 0.1 mg/dL |

Case Study 2: Nanozyme Applications

In another research article, the application of TBHBA in synthesizing a graphene derivative was explored. The resulting material demonstrated enhanced catalytic activity comparable to natural enzymes, indicating potential applications in biosensing and drug delivery systems .

Propriétés

IUPAC Name |

2,4,6-tribromo-3-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O3.H2O/c8-2-1-3(9)6(11)5(10)4(2)7(12)13;/h1,11H,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHVBQUJDRETAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647379 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207728-74-3 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.